molecular formula C15H12N4OS B1519089 1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1176583-70-2

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1519089
CAS No.: 1176583-70-2
M. Wt: 296.3 g/mol
InChI Key: CUKCGQVGZWTHJR-UHFFFAOYSA-N
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Description

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H12N4OS and its molecular weight is 296.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions, including the formation of benzofuran, thiazole, and pyrazole intermediates. Key reagents may include benzofuran carboxylic acid, thiourea, and methyl hydrazine. Condensation and cyclization reactions under controlled temperature and pH conditions are critical to ensure the formation of the desired compound.

  • Industrial Production Methods: Industrial production would leverage scalable reaction conditions, optimizing yield and purity through advanced techniques like continuous flow synthesis. Catalysts, solvents, and temperature controls are finely tuned to facilitate efficient large-scale synthesis.

Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution. Its heterocyclic rings provide reactive sites for nucleophilic and electrophilic attacks.

  • Common Reagents and Conditions:

    • Oxidation: Using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    • Reduction: Common reductive agents include lithium aluminum hydride or sodium borohydride.

    • Substitution: Nucleophilic substitution can be achieved using reagents such as sodium azide or halogenated compounds.

  • Major Products Formed: The reactions typically yield derivatives with modifications at the thiazole or pyrazole rings, leading to products with potentially enhanced biological or chemical properties.

Scientific Research Applications: The compound’s structural complexity makes it valuable in various fields:

  • Chemistry: Used as a building block for synthesizing complex molecules, it can help in studying reaction mechanisms and developing new synthetic pathways.

  • Biology: Its potential bioactivity is of interest in drug discovery and development, particularly for targeting enzymes or receptors involved in disease pathways.

  • Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anti-cancer agents.

  • Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action: The compound’s effects are mediated through its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. Its benzofuran, thiazole, and pyrazole rings facilitate binding to these targets, modulating biological pathways and eliciting therapeutic effects.

Comparison with Similar Compounds: This compound’s unique combination of heterocycles sets it apart from others. Similar compounds include:

  • 2-(2-benzofuranyl)thiazoles: Shares the benzofuran and thiazole structure but lacks the pyrazole ring.

  • 3-methylpyrazole derivatives: Contains the pyrazole moiety but without the benzofuran and thiazole rings.

Each of these compounds has distinct properties and applications, highlighting the uniqueness and versatility of 1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine.

Exploring chemistry this way is a bit like a science detective game, huh?

Properties

IUPAC Name

2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c1-9-6-14(16)19(18-9)15-17-11(8-21-15)13-7-10-4-2-3-5-12(10)20-13/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKCGQVGZWTHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Reactant of Route 2
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Reactant of Route 4
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Reactant of Route 5
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Reactant of Route 6
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine

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